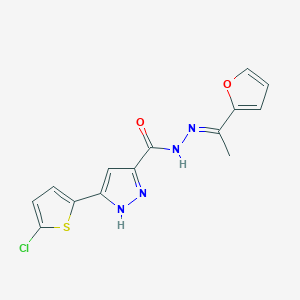
(E)-3-(5-chlorothiophen-2-yl)-N'-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(5-chlorothiophen-2-yl)-N’-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that features a combination of heterocyclic structures, including thiophene, furan, and pyrazole. These heterocycles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-chlorothiophen-2-yl)-N’-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyrazole core: Starting with a hydrazine derivative and a suitable 1,3-diketone to form the pyrazole ring.
Introduction of the furan moiety: Reacting the pyrazole intermediate with a furan aldehyde under acidic or basic conditions to form the ethylidene linkage.
Chlorothiophene incorporation: Coupling the furan-pyrazole intermediate with a chlorothiophene derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-chlorothiophen-2-yl)-N’-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The ethylidene linkage can be reduced to an ethyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced ethylidene linkage to ethyl group.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities.
Biology
In biological research, (E)-3-(5-chlorothiophen-2-yl)-N’-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide may be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.
Medicine
The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities, due to the presence of bioactive heterocycles.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as organic semiconductors or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-3-(5-chlorothiophen-2-yl)-N’-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-bromothiophen-2-yl)-N’-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide: Similar structure with a bromine atom instead of chlorine.
(E)-3-(5-chlorothiophen-2-yl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of (E)-3-(5-chlorothiophen-2-yl)-N’-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of heterocyclic rings, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-1-(furan-2-yl)ethylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c1-8(11-3-2-6-21-11)16-19-14(20)10-7-9(17-18-10)12-4-5-13(15)22-12/h2-7H,1H3,(H,17,18)(H,19,20)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDBADRWWVRIIL-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2980014.png)
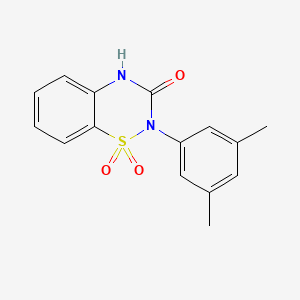
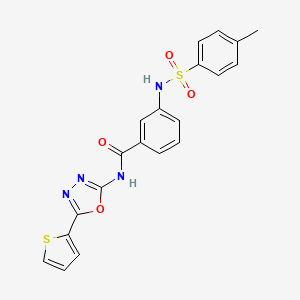
![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzene-1-sulfonamide](/img/structure/B2980019.png)
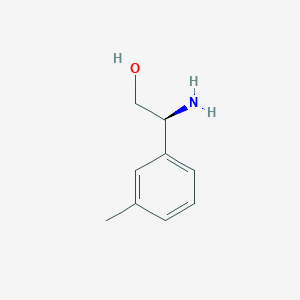
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide](/img/structure/B2980021.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980025.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2980026.png)
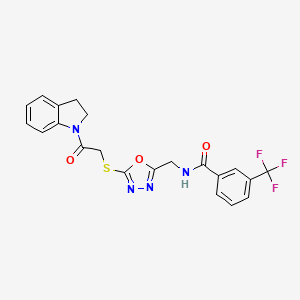

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide](/img/structure/B2980032.png)

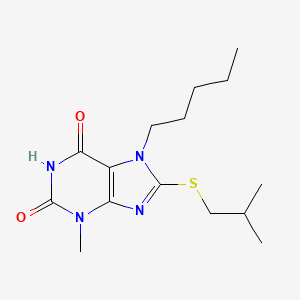
![8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2980036.png)
